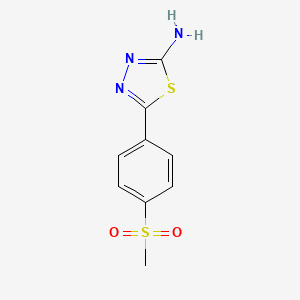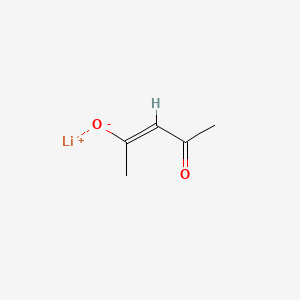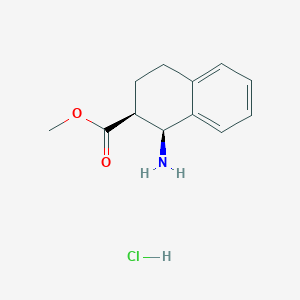![molecular formula C26H32N2O5 B13900888 tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B13900888.png)
tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate is a synthetic compound often used in the field of organic chemistry. It is known for its role in peptide synthesis, particularly as a protecting group for amino acids. The compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butyl group, and a carbamate linkage.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The amino acid is first protected with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of Carbamate: The protected amino acid is then reacted with tert-butyl chloroformate to form the carbamate linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and continuous flow reactors to increase efficiency and yield.
Analyse Chemischer Reaktionen
tert-Butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the carbamate linkage can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include piperidine, dimethylformamide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Bioconjugation: It is employed in the modification of proteins and peptides for various biochemical studies.
Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate linkage is stable under a wide range of conditions but can be selectively cleaved when necessary.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Fmoc-protected amino acids and carbamate-protected amino acids. For example:
Fmoc-Lys(Boc)-OH: This compound has a similar protecting group strategy but uses a Boc (tert-butoxycarbonyl) group instead of a tert-butyl group.
Fmoc-Glu(OtBu)-OH: This compound also uses an Fmoc group for protection but has a different amino acid backbone.
The uniqueness of tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate lies in its specific combination of protecting groups and its application in the synthesis of complex peptides and bioactive molecules.
Eigenschaften
Molekularformel |
C26H32N2O5 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m1/s1 |
InChI-Schlüssel |
APPXMECEIFEZAO-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)


![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)

![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)



![1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride](/img/structure/B13900884.png)
